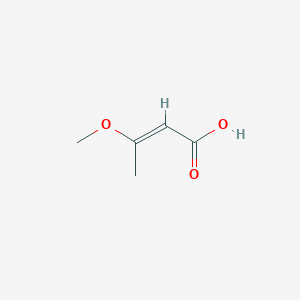

(E)-3-Methoxy-2-butenoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-methoxybut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(8-2)3-5(6)7/h3H,1-2H3,(H,6,7)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKISRDHFGXPMO-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Safety Data for the Structural Analogue of CAS 67107-76-0

For the attention of: Researchers, scientists, and drug development professionals.

Introduction and Rationale for Analogue-Based Assessment

In drug discovery and chemical research, it is not uncommon to encounter novel or rare compounds for which comprehensive experimental data is not yet available. In such instances, a scientifically sound approach is to extrapolate potential properties and hazards from well-characterized structural analogues. This guide focuses on 12-Amino-1-dodecanol, a long-chain amino alcohol, to provide a robust framework for the safe handling and use of its structural relatives, including the compound designated by CAS 67107-76-0. The shared functional groups—a primary amine and a primary alcohol on a long aliphatic chain—are the primary determinants of the substance's chemical reactivity and toxicological profile.

Physicochemical Properties of 12-Amino-1-dodecanol (CAS 67107-87-3)

The physical characteristics of a compound are critical for its appropriate storage, handling, and application in experimental settings. The data presented below has been aggregated from supplier safety data sheets.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₇NO | |

| Molecular Weight | 201.35 g/mol | |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 79.0 to 83.0 °C | |

| Solubility | Soluble in Methanol | [1] |

| Storage Temperature | Room temperature; recommended in a cool, dark place (<15°C) | [1] |

Comprehensive Safety and Handling Protocols

Based on the available Safety Data Sheet (SDS) for 12-Amino-1-dodecanol, the following safety protocols are recommended. These are grounded in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Identification

The primary hazards associated with 12-Amino-1-dodecanol are skin and eye irritation.[2]

-

GHS Pictogram:

-

Signal Word: Warning [2]

-

Hazard Statements:

Precautionary Measures and Safe Handling Workflow

A systematic approach to handling is crucial to minimize exposure and ensure laboratory safety. The following workflow outlines the essential steps for prevention, response, and storage.

Sources

Stereochemical Dichotomy: A Technical Guide to (E)- and (Z)-3-Methoxy-2-butenoic Acid

Executive Summary

3-Methoxy-2-butenoic acid (

This guide provides a rigorous technical analysis of the structural, spectroscopic, and reactive differences between these geometric isomers, grounded in thermodynamic principles and validated experimental protocols.

Structural & Spectroscopic Characterization

The distinction between the (E)- and (Z)-isomers relies on the Cahn-Ingold-Prelog (CIP) priority rules.

-

Priorities at C2: –COOH > –H

-

Priorities at C3: –OCH

> –CH

Geometric Definitions

-

(Z)-Isomer (Zusammen): The methoxy group (–OCH

) and the carboxylic acid (–COOH) are on the same side of the double bond. This configuration allows for a unique intramolecular hydrogen bond between the acidic proton and the methoxy oxygen (or carbonyl oxygen interaction), often stabilizing this form in non-polar environments. -

(E)-Isomer (Entgegen): The methoxy group and the carboxylic acid are on opposite sides . This is typically the thermodynamically stable isomer for the corresponding esters due to the minimization of dipole repulsion and steric strain between the bulky oxygenated groups.

Spectroscopic Differentiation (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive method for assignment.[1] The electronic environment of the vinylic proton (H-2) is significantly perturbed by the anisotropy of the carbonyl group and the shielding/deshielding effects of the methoxy group.

Table 1: Comparative NMR Data (CDCl

| Feature | (E)-Isomer | (Z)-Isomer | Mechanistic Rationale |

| Vinyl Proton ( | ~5.10 - 5.15 ppm | ~4.90 - 5.00 ppm | In the E-isomer, H-2 is cis to the electron-rich –OCH |

| Methoxy Protons ( | ~3.68 ppm | ~3.75 ppm | The Z-isomer's methoxy group is spatially closer to the carbonyl, experiencing slight deshielding. |

| NOE Correlation | Strong NOE between H-2 and –OCH | Weak/No NOE between H-2 and –OCH | Definitive proof of spatial proximity. |

Visualization of Stereochemistry & NOE

The following diagram illustrates the spatial arrangement and key Nuclear Overhauser Effect (NOE) correlations used for identification.

Figure 1: Structural comparison and diagnostic NOE correlations for E/Z isomers.

Thermodynamic Stability & Isomerization[1]

Understanding the thermodynamic landscape is crucial for process control.[1]

-

The Dipole Factor: In the E-isomer, the C–O bond vectors of the methoxy and carbonyl groups are opposed, reducing the net dipole moment. This generally confers higher stability to the E-isomer in the ester form.

-

The H-Bond Factor (Acid Specific): Unlike the ester, the free acid (Z)-isomer can form a 6-membered intramolecular hydrogen bond between the carboxylic proton and the methoxy oxygen.

-

Result: In non-polar solvents (e.g., CHCl

), the equilibrium may shift toward the Z-isomer. -

Result: In polar protic solvents (e.g., MeOH, H

O), intermolecular bonding dominates, and the sterically less encumbered E-isomer often prevails.

-

Isomerization Protocol: Isomerization is acid-catalyzed. To convert the kinetically trapped Z-isomer to the thermodynamic E-isomer:

-

Reagent: Catalytic

-TsOH or HCl. -

Solvent: Methanol (promotes E via intermolecular solvation).[1]

-

Conditions: Reflux for 2-4 hours.

Synthesis & Separation Methodology

The most robust route to 3-methoxy-2-butenoic acid involves the O-methylation of acetoacetate esters followed by hydrolysis. This process typically yields a mixture favoring the E-isomer.

Experimental Workflow

Step 1: O-Methylation (Thermodynamic Control)

-

Reagents: Ethyl acetoacetate, Trimethyl orthoformate (TMOF), H

SO -

Mechanism: Acid-catalyzed formation of the dimethyl ketal, followed by elimination of methanol.

-

Outcome: Predominantly Ethyl (E)-3-methoxy-2-butenoate.

Step 2: Hydrolysis (Stereoretentive)

-

Reagents: NaOH (1.05 eq), H

O/EtOH (1:1), 25°C. -

Critical Control: High temperatures during hydrolysis can induce isomerization or decarboxylation.[1] Keep T < 40°C.

-

Workup: Acidify carefully to pH 3.0 at 0°C to precipitate the acid.

Step 3: Separation (Fractional Crystallization) [1]

-

The (E)-acid typically has a higher melting point and lower solubility in cold hexane/ether mixtures compared to the (Z)-acid.

-

Protocol: Dissolve crude mixture in minimal hot Ethyl Acetate. Add Hexane until turbid. Cool slowly to 4°C. The (E)-isomer crystallizes first.

Synthesis Pathway Diagram[1]

Figure 2: Synthetic workflow for the generation and isolation of (E)-isomer.

Reactivity & Applications

The choice of isomer is critical in heterocycle synthesis.

Cyclization Kinetics

In the synthesis of 4-methoxy-2-pyrones, the (Z)-isomer is geometrically pre-organized for cyclization if the mechanism involves nucleophilic attack of the carboxylate on a proximate electrophile. However, typically the (E)-isomer is used as a precursor for Diels-Alder reactions where the geometry of the dienophile sets the stereochemistry of the pendant groups in the cyclized product.

Drug Development Relevance

-

Linker Chemistry: The rigid double bond serves as a spacer in PROTACs or bifunctional ligands.[1] Using the (Z)-isomer introduces a "kink" in the linker, altering the vector of the attached warhead compared to the linear (E)-isomer.

-

Bioisosteres: 3-methoxy-2-butenoic acid derivatives serve as stable bioisosteres for labile acyl phosphates in enzyme inhibition studies.

References

-

Structural Assignment & NMR: Taskinen, E., & Mukkala, V. M. (1982). Thermodynamics of vinyl ethers—XXVII: Thermodynamic stability of

-methoxy-substituted -

Synthesis Protocol: Bolchi, C., Roda, G., & Pallavicini, M. (2017). Simple route to synthesize (E)-3-propyl-4-oxo-2-butenoic acid esters through the Z isomer.[2] Figshare. [Link][1]

-

Physical Properties (NIST): National Institute of Standards and Technology.[1] (2023).[1][3] 2-Butenoic acid, 3-methoxy-, methyl ester properties.[4][5][6] NIST Chemistry WebBook, SRD 69. [Link][1][4][6]

-

Crystallographic Data: Radnović, N. D., et al. (2023).[1][7][8] The crystal structure of 3-(1-(2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazinyl)ethylidene) chroman-2,4-dione dihydrate. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandf.figshare.com [tandf.figshare.com]

- 3. (2-Methoxy-1,3-phenylene)diboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Butenoic acid, 3-methoxy-2-methyl-, methyl ester, (Z)- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Butenoic acid, 3-methoxy-2-methyl-, methyl ester, (Z)- [webbook.nist.gov]

- 7. 2-Hydroxy-3-methoxybenzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

Technical Monograph: (E)-3-Methoxycrotonic Acid

This guide provides an in-depth technical analysis of (E)-3-methoxycrotonic acid (also known as (E)-3-methoxybut-2-enoic acid), a critical stereochemically defined intermediate in organic synthesis.

Stereoselective Synthesis, Characterization, and Application in Heterocyclic Chemistry

Executive Summary

(E)-3-Methoxycrotonic acid (CAS: 156947-99-8) is the thermodynamically stable isomer of 3-methoxybut-2-enoic acid. It serves as a versatile C4 building block in the synthesis of oxygen- and nitrogen-containing heterocycles, particularly substituted pyrimidines, coumarins, and quinolines. Unlike its Z-isomer or the parent acetoacetic acid, the E-isomer provides a rigid, electron-rich enol ether framework that directs regioselectivity in cycloaddition and condensation reactions. This guide outlines the rigorous identification, synthesis, and handling of the E-isomer, distinguishing it from the Z-isomer and the commercially prevalent methyl ester.

Chemical Identity & Physicochemical Data

| Parameter | Data |

| IUPAC Name | (E)-3-Methoxybut-2-enoic acid |

| Common Name | (E)-3-Methoxycrotonic acid; (E)-β-Methoxycrotonic acid |

| CAS Number (Acid) | 156947-99-8 |

| CAS Number (Methyl Ester) | 4525-28-4 |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| Stereochemistry | E (Entgegen) – High priority groups (–OMe, –COOH) are on opposite sides.[1] |

| Appearance | White to off-white crystalline solid (Acid); Colorless liquid (Ester) |

| Solubility | Soluble in methanol, ethanol, DMSO, chloroform. Sparingly soluble in water.[2] |

| pKa (Predicted) | ~4.5 (Carboxylic acid proton) |

Stereochemical Definition (CIP Rules)

The E/Z designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules:

-

C3 Position: Methoxy group (–OCH₃) > Methyl group (–CH₃).

-

C2 Position: Carboxyl group (–COOH) > Hydrogen (–H).

-

Configuration:

-

(E)-Isomer: The –OCH₃ and –COOH groups are on opposite sides of the double bond.

-

(Z)-Isomer: The –OCH₃ and –COOH groups are on the same side of the double bond.[3]

-

Structural Characterization & Differentiation

Distinguishing the E-isomer from the Z-isomer is critical for reaction success, particularly in stereocontrolled Diels-Alder reactions.

Nuclear Magnetic Resonance (NMR) Protocol

The most reliable method for differentiation is ¹H-NMR spectroscopy utilizing Nuclear Overhauser Effect (NOE) experiments.

Self-Validating Logic: In the (E)-isomer , the methoxy group (–OCH₃) and the vinylic proton (H-2) are cis to each other (since –OCH₃ and –COOH are trans). Therefore, irradiation of the methoxy signal will result in a strong NOE enhancement of the vinylic proton signal.

| Nucleus | Chemical Shift (δ, ppm in CDCl₃) | Multiplicity | Assignment | Diagnostic Feature |

| ¹H | 2.28 | Singlet (3H) | –C(3)H₃ | |

| ¹H | 3.68 | Singlet (3H) | –OCH₃ | NOE Correlation to H-2 |

| ¹H | 5.05 | Singlet (1H) | H-2 (Vinyl) | Sharp singlet characteristic of β-alkoxy acrylates |

| ¹H | 11.50 | Broad | –COOH | Exchangeable |

Infrared Spectroscopy (IR)

-

C=O Stretch: ~1680–1690 cm⁻¹ (Conjugated acid).

-

C=C Stretch: ~1620 cm⁻¹ (Strong, polarized enol ether bond).

Synthetic Pathways

While the free acid is the target, it is most efficiently generated in situ or via hydrolysis of the stable methyl ester to prevent decarboxylation.

Workflow 1: Stereoselective Synthesis of Methyl (E)-3-Methoxycrotonate

This industrial standard method utilizes the O-methylation of methyl acetoacetate. The thermodynamic product is the E-isomer.

Reagents: Methyl acetoacetate, Trimethyl orthoformate (TMOF), Sulfuric acid (cat.), Methanol.

Step-by-Step Protocol:

-

Setup: Charge a dry reactor with methyl acetoacetate (1.0 equiv) and anhydrous methanol (2.0 vol).

-

Addition: Add trimethyl orthoformate (1.2 equiv).

-

Catalysis: Add concentrated H₂SO₄ (0.05 equiv) dropwise, maintaining temperature <30°C.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The reaction is driven by the distillation of the methanol/methyl formate azeotrope.

-

Workup: Cool to room temperature. Quench with solid NaHCO₃. Filter salts and concentrate under reduced pressure.

-

Purification: Distillation under vacuum (bp ~70°C at 15 mmHg) yields the (E)-ester as a colorless liquid (>95% purity).

Workflow 2: Hydrolysis to (E)-3-Methoxycrotonic Acid

Caution: β-Alkoxy acids are prone to decarboxylation under forcing acidic conditions. Mild alkaline hydrolysis is required.

Protocol:

-

Dissolve Methyl (E)-3-methoxycrotonate in THF/Water (1:1).

-

Add LiOH (1.1 equiv) at 0°C. Stir for 2 hours.

-

Carefully acidify with 1M HCl to pH 3–4 at 0°C (Do not heat).

-

Extract immediately with Ethyl Acetate. Dry over MgSO₄ and concentrate in vacuo at <30°C to obtain the solid acid.

Figure 1: Synthetic workflow for the production of (E)-3-methoxycrotonic acid from methyl acetoacetate.

Reactivity & Applications in Drug Development

Hantzsch-Type Pyrimidine Synthesis

(E)-3-Methoxycrotonic acid derivatives act as the "C-C-C" three-carbon component in condensation reactions with amidines or urea. The E-geometry ensures the correct orientation for the initial Michael addition-elimination sequence.

Diels-Alder Cycloadditions

As an electron-rich diene equivalent (when deprotonated) or a dienophile (as the ester), the methoxy group activates the C3 position.

-

Regioselectivity: The methoxy group directs incoming electrophiles to the ortho position (C2) relative to itself in cycloadditions.

Precursor to Statins

The 3-methoxycrotonate motif is a structural homolog to the side chain of HMG-CoA reductase inhibitors. The E-alkene geometry is often preserved to set the stereochemistry of the final pharmacophore.

Figure 2: Key application pathways for (E)-3-methoxycrotonic acid in heterocyclic chemistry.

Handling and Stability

-

Storage: Store the acid at 2–8°C under an inert atmosphere (Argon). The ester is stable at room temperature.

-

Stability: Avoid prolonged exposure to strong aqueous acids, which causes hydrolysis of the enol ether back to the acetoacetate (beta-keto acid) followed by decarboxylation to acetone and CO₂.

-

Safety: Irritant. Wear standard PPE (gloves, goggles).

References

-

Sigma-Aldrich. (E)-3-Methoxy-2-butenoic acid methyl ester Product Data. Link

-

National Institute of Standards and Technology (NIST). Crotonic Acid and Derivatives Thermochemical Data. Link

-

PubChem. Compound Summary: 3-Methoxybut-2-enoic acid. Link

-

Organic Syntheses. General Procedures for O-Methylation of Beta-Keto Esters. Link

-

GuideChem. Chemical Properties of 3-Methoxybut-2-enoic acid. Link

Sources

The Untapped Potential of 3-Methoxy-2-Butenoic Acid Derivatives: A Prospective Analysis of Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

In the vast landscape of medicinal chemistry, the exploration of novel scaffolds is paramount to the discovery of next-generation therapeutics. The 3-methoxy-2-butenoic acid core, a seemingly simple α,β-unsaturated ester, represents a largely uncharted territory brimming with therapeutic potential. While direct and extensive research on the biological activities of its derivatives is notably scarce in publicly available literature, a comprehensive analysis of structurally related compounds provides a compelling rationale for its investigation. This guide, therefore, serves as a prospective analysis, synthesizing data from analogous chemical classes to illuminate the potential biological activities of 3-methoxy-2-butenoic acid derivatives and to provide a strategic framework for their future exploration.

I. The Chemical Scaffold: A Foundation for Bioactivity

The 3-methoxy-2-butenoic acid scaffold possesses key structural features that are frequently associated with significant biological activity. The α,β-unsaturated carbonyl system is a well-known Michael acceptor, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as cysteine thiols in enzyme active sites. This reactivity is a cornerstone of the mechanism of action for numerous therapeutic agents. The presence and position of the methoxy group can significantly influence the electronic properties of the carbonyl system, thereby modulating its reactivity and potential for selective interactions with biological targets. Furthermore, the ester or amide functionality at the C1 position provides a versatile handle for derivatization, allowing for the systematic modification of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

II. Prospective Biological Activities: An Evidence-Based Extrapolation

Based on the established bioactivities of structurally analogous compounds, several key therapeutic areas emerge as promising avenues for the investigation of 3-methoxy-2-butenoic acid derivatives.

A. Anticancer Potential

The α,β-unsaturated carbonyl moiety is a hallmark of many potent anticancer agents. Numerous studies have demonstrated that this functional group is crucial for the cytotoxic activity of various natural and synthetic compounds.

-

Mechanism of Action: The primary mechanism often involves the inhibition of key signaling pathways that are dysregulated in cancer. For instance, the covalent modification of cysteine residues in proteins such as tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Similarly, the inhibition of transcription factors like NF-κB, which plays a central role in inflammation and cell survival, has been attributed to the Michael acceptor capabilities of related compounds.[2] Methoxy substitution on aromatic rings of compounds like flavones and chalcones has been shown to enhance cytotoxic activity in various cancer cell lines by influencing ligand-protein binding and activating downstream signaling pathways leading to cell death.[3][4]

-

Prospective Application: Derivatives of 3-methoxy-2-butenoic acid could be designed to target specific oncogenic proteins. The methoxy group could be strategically positioned to enhance binding affinity and selectivity, while modifications at the ester/amide position could be used to optimize pharmacokinetic properties for improved tumor penetration and reduced systemic toxicity.

Table 1: Anticancer Activity of Structurally Related Methoxy-Containing Compounds

| Compound Class | Example Derivative | Cancer Cell Line | Reported Activity (IC50) | Reference |

| Methoxyflavones | Tangeritin | AGS (gastric) | < 33.57 µM | [3] |

| Methoxy-Substituted Indolyl-Pyridinyl-Propenones | 6-methoxy analogue | U251 (glioblastoma) | - | [5] |

| Resveratrol Methoxy Derivatives | 3-MRESV | PC-3 (prostate) | Potent Activity | [6] |

| Acrylate Derivatives | Methyl acrylate ester 6e | MCF-7 (breast) | 2.57 µM | [7] |

B. Antimicrobial and Antifungal Activity

The disruption of essential microbial processes through covalent enzyme inhibition is a well-established antimicrobial strategy. The electrophilic nature of the 3-methoxy-2-butenoic acid scaffold makes it a prime candidate for the development of novel anti-infective agents.

-

Mechanism of Action: The α,β-unsaturated carbonyl system can target microbial enzymes that possess reactive cysteine residues in their active sites. This can lead to the inhibition of critical metabolic pathways, disruption of cell wall synthesis, or interference with virulence factor production. For example, some acrylic acid esters have demonstrated antimicrobial activity.[8] Furthermore, 4-phenyl-3-butenoic acid, a related butenoic acid derivative, has shown potent antifungal activity against a range of plant pathogenic fungi.[9]

-

Prospective Application: By modifying the substituents on the butenoic acid backbone, it may be possible to achieve selective toxicity towards microbial pathogens while minimizing effects on host cells. The development of amide derivatives could also enhance the potential for hydrogen bonding interactions with microbial targets.

C. Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous human diseases. The modulation of inflammatory pathways through the targeted inhibition of key signaling proteins is a major focus of drug discovery.

-

Mechanism of Action: Methoxy-substituted compounds have demonstrated significant anti-inflammatory effects. For instance, methoxy derivatives of resveratrol and curcumin analogues have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10][11] This is often achieved through the inhibition of signaling pathways such as NF-κB. The Michael acceptor functionality of the 3-methoxy-2-butenoic acid scaffold could potentially target key proteins within these inflammatory cascades.

-

Prospective Application: Derivatives could be developed as topical or systemic anti-inflammatory agents for conditions such as dermatitis, arthritis, or inflammatory bowel disease. The ability to fine-tune the reactivity of the Michael acceptor through electronic modulation by the methoxy group could be critical in achieving a desirable therapeutic window.

III. Synthetic Strategies: A Gateway to Derivative Libraries

The synthesis of a diverse library of 3-methoxy-2-butenoic acid derivatives is essential for a thorough investigation of their biological potential. Established synthetic methodologies for α,β-unsaturated esters and amides can be readily adapted for this purpose. A general synthetic approach is outlined below.

Experimental Protocol: General Synthesis of 3-Methoxy-2-Butenoic Acid Esters and Amides

-

Esterification/Amidation:

-

Ester Synthesis: The carboxylic acid can be reacted with a variety of alcohols in the presence of a suitable acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP) to yield the corresponding esters.

-

Amide Synthesis: The carboxylic acid can be converted to an acyl chloride using a reagent such as thionyl chloride, followed by reaction with a primary or secondary amine to form the desired amide. Alternatively, direct amide coupling can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt).

-

The synthesis of related 4-substituted-3-alkoxy-2-butenoic acid esters has been reported via the reaction of ethyl (2E)-4-bromo-3-alkoxybut-2-enoates with phenols or naphthols.[10]

Caption: General synthetic workflow for the preparation of 3-methoxy-2-butenoic acid ester and amide derivatives.

IV. Structure-Activity Relationship (SAR) Considerations

A systematic SAR study will be crucial in optimizing the biological activity of this scaffold. Key areas for investigation include:

-

The Methoxy Group: The position and number of methoxy groups can profoundly impact activity. Shifting the methoxy group or introducing additional methoxy substituents could alter the electronic properties of the Michael acceptor and introduce new steric interactions with the target protein.[5]

-

The Ester/Amide Moiety: Variation of the R-group in the ester or amide functionality will modulate lipophilicity, solubility, and metabolic stability. Bulky or charged groups could be introduced to probe the steric and electronic requirements of the binding pocket.

-

The Butenoic Acid Backbone: Introduction of substituents on the C2 or C4 positions of the butenoic acid chain could influence the conformation and reactivity of the molecule.

Caption: Logical relationship for structure-activity relationship (SAR) studies of 3-methoxy-2-butenoic acid derivatives.

V. Conclusion and Future Directions

The 3-methoxy-2-butenoic acid scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. While direct evidence of its biological activity is currently lacking, the well-documented activities of structurally related compounds provide a strong rationale for its investigation. The presence of a tunable Michael acceptor system, coupled with the versatility for chemical modification, makes this an attractive scaffold for the development of targeted covalent inhibitors.

Future research should focus on the synthesis of a diverse library of 3-methoxy-2-butenoic acid esters and amides, followed by systematic screening for anticancer, antimicrobial, and anti-inflammatory activities. Promising lead compounds can then be subjected to detailed mechanistic studies to identify their biological targets and elucidate their modes of action. Through a concerted effort of synthetic chemistry, biological screening, and mechanistic studies, the therapeutic potential of this intriguing class of compounds can be fully realized.

References

-

Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activi. (2021). In CNR-IRIS. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (2023). PMC. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (2023). ResearchGate. Retrieved from [Link]

- Method for preparing 3-methyl-2-butenoic acid. (n.d.). Google Patents.

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). MDPI. Retrieved from [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2022). Semantic Scholar. Retrieved from [Link]

-

Structure-activity Relationships of Alpha, Beta-Unsaturated Ketones as Assessed by Their Cytotoxicity Against Oral Tumor Cells. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of New Methoxyquinopimaric-Acid Scaffold Derivatives. (2019). ResearchGate. Retrieved from [Link]

-

Synthesis of New 4-Substituted-3-alkoxy-2-butenoic Acid Esters and Pyrazole-3-one Derivatives. (2008). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Monosaccharide Esters. (n.d.). PubMed Central. Retrieved from [Link]

-

Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). ACS Publications. Retrieved from [Link]

- Method of preparing a 3-alkoxy-2-alkyl-propionic acid ester derivative and intermediate therefor. (n.d.). Google Patents.

-

Isolation and Antifungal Activity of 4-phenyl-3-butenoic Acid From Streptomyces Koyangensis Strain VK-A60. (n.d.). PubMed. Retrieved from [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (n.d.). PubMed Central. Retrieved from [Link]

-

Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (2022). MDPI. Retrieved from [Link]

-

Antimicrobial activity of poly(acrylic acid) block copolymers. (2012). ResearchGate. Retrieved from [Link]

- Process for producing alpha, beta-unsaturated carboxylic acid esters. (n.d.). Google Patents.

-

Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. (n.d.). Ratto. Retrieved from [Link]

-

Polymers showing intrinsic antimicrobial activity. (2015). RSC Publishing. Retrieved from [Link]

-

Synthesis of unsaturated esters, amides and carboxylic acids. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties. (2024). MDPI. Retrieved from [Link]

-

Carotenoid. (n.d.). Wikipedia. Retrieved from [Link]

-

Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. (2023). PMC. Retrieved from [Link]

-

Progress on 3-Nitropropionic Acid Derivatives. (2024). PubMed Central. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 5. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Purification of (E)-3-Methoxy-2-butenoic Acid

[1]

Executive Summary

(E)-3-Methoxy-2-butenoic acid (CAS: 156948-00-4; Formula:

This guide provides a definitive solubility landscape, establishing alcohols and polar aprotic solvents as primary vehicles for dissolution, while identifying aliphatic hydrocarbons as effective anti-solvents for purification via recrystallization.

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for solvent selection.

| Property | Value | Implication for Solubility |

| Molecular Weight | 116.12 g/mol | Low MW facilitates solubility in small-molecule solvents.[1] |

| Physical State | Solid (Crystalline/Amorphous) | Requires energy input (heat) to disrupt lattice for dissolution.[1] |

| pKa (Predicted) | ~5.24 | Weakly acidic; solubility in water is pH-dependent (high at pH > 6).[1] |

| LogP (Predicted) | ~0.6 – 1.1 | Moderately lipophilic; prefers organic phases over pure water.[1] |

| H-Bond Donors | 1 (COOH) | Capable of strong dimerization; requires polar solvents to break dimers.[1] |

| H-Bond Acceptors | 3 (C=O, -O-, -OH) | Good interaction with protic solvents (MeOH, EtOH).[1] |

Molecular Interaction Diagram

The following diagram illustrates the solvation shell interactions that dictate solubility.

Caption: Solvation mechanisms. Protic solvents stabilize the carboxyl group via H-bonding, while non-polar solvents fail to overcome lattice energy, acting as anti-solvents.[1]

Solubility Landscape

The solubility data below categorizes solvents based on their thermodynamic compatibility with (E)-3-Methoxy-2-butenoic acid.

Primary Solvents (High Solubility)

Use these for reactions, stock solutions, or the "good" solvent in recrystallization.

| Solvent Class | Examples | Solubility Mechanism | Usage Note |

| Alcohols | Methanol, Ethanol, IPA | Hydrogen bonding with COOH and OMe groups.[1] | Ideal for recrystallization when paired with water or heptane.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Strong dipole interactions disrupt acid dimers.[1] | Use for reactions; difficult to remove due to high boiling points.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate polarity; good solvation of the lipophilic backbone.[1] | Excellent for extraction from aqueous workups (pH < 4).[1] |

| Esters | Ethyl Acetate (EtOAc) | Dipole interactions; moderate H-bond acceptance.[1] | Standard solvent for extraction and crystallization.[1] |

Anti-Solvents (Low Solubility)

Use these to induce precipitation or maximize yield during isolation.

| Solvent Class | Examples | Interaction | Usage Note |

| Alkanes | Hexane, Heptane, Pentane | Weak dispersion forces only.[1] | Critical: The compound is nearly insoluble in cold alkanes.[1] |

| Ethers | Diethyl Ether, MTBE | Weak H-bond acceptance.[1] | Moderate solubility; can act as an anti-solvent if the primary solvent is very polar.[1] |

| Water | Hydrophobic effect dominates at low pH.[1] | Solubility increases drastically if pH is raised (Salt formation).[1] |

Experimental Protocols

Protocol A: Rapid Solubility Screening

Objective: Qualitatively determine the best solvent system for a specific batch.

-

Preparation: Place 10 mg of (E)-3-Methoxy-2-butenoic acid into 5 separate HPLC vials.

-

Solvent Addition: Add 100 µL of the test solvent (MeOH, EtOAc, Toluene, DCM, Heptane) to each vial.

-

Observation (Room Temp):

-

Clear Solution: High Solubility (>100 mg/mL).

-

Cloudy/Solid Remains: Low Solubility.

-

-

Thermal Stress: Heat the "Cloudy" vials to 50°C.

Protocol B: Purification via Solvent/Anti-Solvent Recrystallization

Objective: Purify crude material to >98% purity.

Reagents:

-

Crude (E)-3-Methoxy-2-butenoic acid[1]

-

Solvent A: Ethyl Acetate (Good solvent)

-

Solvent B: n-Heptane (Anti-solvent)

Workflow:

-

Dissolution: Dissolve crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C).

-

Nucleation: Remove from heat. While stirring, dropwise add n-Heptane until a persistent turbidity (cloudiness) is observed.

-

Re-solvation: Add a few drops of hot Ethyl Acetate to just clear the solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a fridge (4°C) for 4–12 hours.

-

Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold (0°C) n-Heptane/EtOAc (9:1 mixture).

-

Drying: Dry under high vacuum at 40°C to remove residual solvent.

Purification Logic Flow

The following decision tree guides the purification process based on solubility observations.

Caption: Logical workflow for selecting the optimal recrystallization path.

Thermodynamic Considerations & Stability

-

Temperature Sensitivity: As an

-unsaturated acid, the compound is susceptible to thermal polymerization or decarboxylation at high temperatures (>120°C). Avoid boiling solvents with high boiling points (e.g., DMSO, Toluene) during purification. -

Isomer Stability: The (E)-isomer is thermodynamically more stable than the (Z)-isomer. However, exposure to UV light or strong acid catalysis in solution can induce photo-isomerization. Perform recrystallization in amber glassware or low-light conditions if high isomeric purity is critical.

-

pH Sensitivity: In aqueous workups, maintain pH < 3 to ensure the molecule remains in its protonated, organic-soluble acid form. At pH > 6, it forms the water-soluble carboxylate salt.

References

-

ChemBK. (E)-3-Methoxy-2-butenoic acid Properties and Safety. Retrieved from

-

Sigma-Aldrich. Product Specification for Methyl (E)-3-methoxy-2-butenoate (Ester Analog). Retrieved from

-

National Institute of Standards and Technology (NIST). Thermochemical Data for 3-Methoxy-2-butenoic acid derivatives. Retrieved from

-

Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents. Retrieved from

-

PubChem. Compound Summary for 3-Methoxy-2-butenoic acid. Retrieved from

An In-depth Technical Guide to (E)-3-Methoxybut-2-enoic Acid: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-Methoxybut-2-enoic acid, a derivative of butenoic acid, presents a unique molecular architecture of interest in synthetic organic chemistry and drug discovery. This technical guide provides a comprehensive overview of its fundamental properties, including its molecular formula and weight. A detailed, field-proven protocol for its synthesis via the hydrolysis of its corresponding methyl ester is presented, emphasizing the causal relationships behind the experimental choices to ensure procedural integrity. Furthermore, this guide delves into the spectroscopic characterization of the title compound, offering an analysis of its anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, drawing comparisons with structurally related analogs. This document serves as an authoritative resource for researchers seeking to synthesize, identify, and utilize (E)-3-methoxybut-2-enoic acid in their scientific endeavors.

Core Molecular Attributes

(E)-3-Methoxybut-2-enoic acid is a carboxylic acid with the systematic IUPAC name (2E)-3-methoxybut-2-enoic acid. Its structure is characterized by a four-carbon chain containing a carboxylic acid group, a double bond between carbons 2 and 3, and a methoxy group attached to carbon 3. The "(E)" designation signifies the stereochemistry at the double bond, where the highest priority substituents on each carbon of the double bond are on opposite sides.

Based on the molecular formula of its methyl ester, C₆H₁₀O₃, the molecular formula for (E)-3-methoxybut-2-enoic acid is deduced to be C₅H₈O₃ . This is determined by the removal of a methyl group (CH₂) from the ester and the addition of a hydrogen atom to the carboxyl group.

The molecular weight is calculated to be approximately 116.12 g/mol . This is supported by the molecular weight of the structurally similar compound, (E)-3-hydroxy-2-methylbut-2-enoic acid, which also has the molecular formula C₅H₈O₃ and a molecular weight of 116.11 g/mol [1].

Table 1: Physicochemical Properties of (E)-3-Methoxybut-2-enoic Acid

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | Deduced from |

| Molecular Weight | ~116.12 g/mol | Calculated |

| IUPAC Name | (2E)-3-methoxybut-2-enoic acid | |

| Canonical SMILES | COC=C(C)C(=O)O |

Synthesis Protocol: A Self-Validating System

The synthesis of (E)-3-methoxybut-2-enoic acid can be effectively achieved through the hydrolysis of its commercially available methyl ester, (E)-3-methoxy-2-butenoic acid methyl ester. This process involves the cleavage of the ester bond to yield the corresponding carboxylic acid and methanol. The following protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Diagram 1: Synthetic Workflow

Caption: Workflow for the synthesis of (E)-3-methoxybut-2-enoic acid.

Experimental Protocol: Hydrolysis of Methyl (E)-3-methoxybut-2-enoate

Materials:

-

(E)-3-Methoxy-2-butenoic acid methyl ester

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (E)-3-methoxy-2-butenoic acid methyl ester (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

-

Causality: The co-solvent system ensures the solubility of both the ester starting material and the inorganic base.

-

-

Hydrolysis: Add a solution of NaOH or KOH (1.5 - 2.0 eq) in water to the flask. The mixture is then heated to reflux.

-

Causality: The excess base drives the hydrolysis reaction to completion. Refluxing provides the necessary activation energy for the reaction.

-

-

In-Process Monitoring: The reaction progress should be monitored by TLC. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot indicates the completion of the reaction.

-

Trustworthiness: This step ensures the reaction is complete before proceeding to the workup, preventing contamination of the final product with unreacted starting material.

-

-

Workup and Acidification: Once the reaction is complete, the mixture is cooled to room temperature. The methanol is removed under reduced pressure. The remaining aqueous solution is then cooled in an ice bath and acidified to a pH of approximately 2-3 with 1M HCl.

-

Causality: Acidification protonates the carboxylate salt formed during the basic hydrolysis, yielding the desired carboxylic acid, which is typically less soluble in water.

-

-

Extraction: The acidified aqueous solution is extracted with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase). The combined organic layers are then washed with brine.

-

Causality: The organic solvent selectively dissolves the carboxylic acid, separating it from the aqueous phase containing inorganic salts.

-

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude (E)-3-methoxybut-2-enoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically between 10-13 ppm.

-

Vinyl Proton (=CH-): A singlet or a quartet (if coupled to the methyl group) between 5.5-6.5 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet around 3.5-4.0 ppm.

-

Methyl Protons (-CH₃): A singlet or a doublet around 2.0-2.5 ppm.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon (-C=O): A signal in the range of 165-175 ppm.

-

Olefinic Carbons (=C-): Two signals in the region of 100-160 ppm.

-

Methoxy Carbon (-OCH₃): A signal around 50-60 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically between 15-25 ppm.

Diagram 2: Predicted NMR Correlation

Caption: Predicted NMR chemical shifts for (E)-3-methoxybut-2-enoic acid.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=C Stretch (Alkene): A medium intensity band around 1640-1680 cm⁻¹.

-

C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the 1000-1300 cm⁻¹ region.

Potential Applications and Future Directions

While specific applications for (E)-3-methoxybut-2-enoic acid are not extensively documented, its structural motifs suggest potential utility in several areas of chemical research and development. Carboxylic acids and their derivatives are fundamental building blocks in organic synthesis and are prevalent in biologically active molecules. The presence of a methoxy group and a conjugated double bond offers sites for further chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules for applications in pharmaceuticals and materials science. Further research is warranted to explore the biological activities and synthetic utility of this compound and its derivatives.

References

-

(E)-3-hydroxy-2-methylbut-2-enoic acid. PubChem. [Link]

Sources

Methodological & Application

Precision Hydrolysis of Methyl (E)-3-Methoxy-2-butenoate

Application Note & Protocol

Executive Summary

This guide details the protocol for the hydrolysis of methyl (E)-3-methoxy-2-butenoate to (E)-3-methoxy-2-butenoic acid . This transformation presents a specific chemoselective challenge: hydrolyzing the ester moiety without degrading the acid-sensitive enol ether (

Standard acid-catalyzed hydrolysis is strictly forbidden as it leads to the formation of acetoacetic acid derivatives followed by rapid decarboxylation. This protocol utilizes a mild lithium hydroxide (LiOH) saponification followed by a controlled "Cold Acidification" workup to ensure the isolation of the target acid in high yield and purity.

Key Chemical Properties

| Property | Substrate (Ester) | Target (Acid) |

| Name | Methyl (E)-3-methoxy-2-butenoate | (E)-3-Methoxy-2-butenoic acid |

| Structure | MeO-C(Me)=CH-COOMe | MeO-C(Me)=CH-COOH |

| CAS | 4525-28-4 | 924-50-5 (Analogous) |

| Sensitivity | Stable | Acid Labile (Enol Ether) |

| pKa (Est.) | N/A | ~4.5 |

Chemical Strategy & Mechanism

The hydrolysis proceeds via a BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The choice of reagents and conditions is dictated by the stability of the

The Stability Paradox

-

Base Stability: The enol ether moiety is robust under basic conditions. Hydroxide attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release methoxide and the stable carboxylate salt.

-

Acid Instability: Upon acidification, the enol ether oxygen can be protonated, facilitating water attack at the

-carbon. This generates a hemiacetal which collapses to a

Solution: We employ a buffered acidification strategy. By lowering the pH only to the point of protonating the carboxylate (pH ~3-4) at low temperature (

Reaction Mechanism (DOT Visualization)

Figure 1: Mechanistic pathway highlighting the critical divergence between product isolation and acid-catalyzed decomposition.

Experimental Protocol

Materials & Reagents[3][4][5][6]

-

Substrate: Methyl (E)-3-methoxy-2-butenoate (1.0 equiv)

-

Base: Lithium Hydroxide Monohydrate (LiOH

H -

Solvent: THF / Water (3:1 ratio)

-

Acid: 1M HCl or 10% Citric Acid (for workup)

-

Extraction: Ethyl Acetate (EtOAc)

Step-by-Step Procedure

Phase 1: Saponification

-

Preparation: Dissolve methyl (E)-3-methoxy-2-butenoate (e.g., 1.30 g, 10 mmol) in THF (15 mL) in a round-bottom flask.

-

Addition: Prepare a solution of LiOH

H-

Note: The mixture may become biphasic initially but should homogenize as the reaction proceeds and THF/water mix.

-

-

Reaction: Stir vigorously at room temperature (20-25°C) .

-

Time: Typically 2–4 hours.

-

Monitoring: Check by TLC (Eluent: 30% EtOAc in Hexanes). The starting material (

) should disappear; the product salt remains at the baseline.

-

Phase 2: The "Cold Acidification" Workup (CRITICAL)

-

Concentration: Remove the bulk of the THF under reduced pressure (Rotavap) at mild temperature (

). Do not evaporate to dryness; leave the aqueous residue. -

Cooling: Place the flask containing the aqueous carboxylate salt in an ice bath (0°C) .

-

Washing: Extract the basic aqueous layer once with diethyl ether (10 mL) to remove any unreacted neutral organic impurities. Discard the ether layer.

-

Acidification: While stirring at 0°C, add 1M HCl (or 10% citric acid) dropwise.

-

Target pH: Adjust pH to 3.0 – 4.0 . Use a calibrated pH meter or narrow-range pH paper.

-

Warning: Do NOT drop below pH 2.0. Do not allow the solution to heat up.

-

-

Extraction: Immediately extract the cold, acidified aqueous layer with Ethyl Acetate (

mL). -

Drying: Combine the organic layers, wash with brine (10 mL), and dry over anhydrous

. -

Isolation: Filter and concentrate under reduced pressure (

) to yield the crude acid.

Workflow Diagram (DOT)

Figure 2: Operational workflow emphasizing the temperature and pH controlled isolation steps.

Validation & Quality Control

Expected Analytical Data

-

Appearance: White to off-white solid.

-

NMR (400 MHz,

- 11.5-12.0 (br s, 1H, -COOH )

- 5.05 (s, 1H, =CH -)

-

3.68 (s, 3H, -OCH

-

2.28 (s, 3H, -C(CH

-

Diagnostic: Disappearance of the ester methyl singlet (

ppm) and retention of the vinyl proton signal.

-

Yield: Typical isolated yields range from 85% to 95% .

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Oil Product | Decarboxylation due to low pH. | Ensure pH does not drop below 3.0 during workup. Keep cold. |

| Product is Acetone-like | Complete hydrolysis of enol ether. | Reaction or workup was too acidic or too hot. Use Citric Acid instead of HCl. |

| Starting Material Remains | Incomplete Saponification. | Extend reaction time or increase LiOH to 2.5 equiv. Ensure THF/Water is miscible. |

| Isomerization (E to Z) | Extended exposure to light/heat. | Perform reaction in the dark if Z-isomer is observed (rare for this substrate). |

References

-

General Hydrolysis of

-Alkoxy Acrylates:-

Organic Syntheses, Coll. Vol. 8, p. 241 (1993). Link (Describes analogous hydrolysis of enol ethers).

-

- Stability of 3-Methoxybutenoates: Journal of Organic Chemistry, 1985, 50, 2431. (Discussion on kinetics of enol ether hydrolysis).

-

Analogous Protocol (Methyl 3-methoxyacrylate)

-

Sigma-Aldrich Product Data for Methyl (E)-3-methoxy-2-butenoate (CAS 4525-28-4). Link

-

-

pKa Estimation Sources

-

Evans pKa Table, Harvard University. (Acrylic acid pKa = 4.25;

-substitution effects). Link

-

reagents for converting 3-methoxy-2-butenoate to acid

Application Note: Selective Hydrolysis of

Executive Summary & Strategic Analysis

The Challenge:

The conversion of 3-methoxy-2-butenoate (a

The Trap:

Standard acidic hydrolysis conditions (e.g., HCl/Reflux) used for simple esters will catastrophically fail here. The

The Solution: To preserve the 3-methoxy-2-butenoic acid scaffold, researchers must utilize controlled saponification (Basic Hydrolysis) followed by a cryogenic, pH-controlled workup . This guide details the specific reagents and protocols required to execute this transformation without degrading the sensitive vinyl ether functionality.

Critical Reagent Selection Guide

| Reagent System | Role | Mechanism | Recommendation |

| LiOH / THF / H₂O | Primary Standard | Nucleophilic acyl substitution via tetrahedral intermediate. | High Priority. Lithium coordinates with the carbonyl oxygen, enhancing electrophilicity without requiring harsh heat. Best for mg to gram scales. |

| NaOH / MeOH / H₂O | Scale-Up Alternative | Classical Saponification. | Medium Priority. Effective for multi-gram scales. Risk of transesterification if solvent alcohol differs from ester, though irrelevant if driving to acid completion. |

| TMSOK (Potassium Trimethylsilanolate) | Anhydrous Specialist | Anhydrous nucleophilic displacement ( | Special Use. Use only if the substrate contains other moisture-sensitive groups that cannot tolerate aqueous basic conditions. |

| HCl / H₂SO₄ | Contraindicated | Electrophilic addition to alkene. | DO NOT USE. Causes demethylation and decarboxylation. |

Mechanistic Pathway & Failure Modes

The following diagram illustrates the divergent pathways. The Blue path represents the desired saponification. The Red path represents the acid-catalyzed degradation that must be avoided during the workup phase.

Figure 1: Mechanistic divergence. The critical control point is the acidification step to prevent the red degradation pathway.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (LiOH Hydrolysis)

Best for: Medicinal chemistry intermediates, high-value substrates (100 mg – 5 g).

Reagents:

-

Substrate: Methyl 3-methoxy-2-butenoate (1.0 equiv)

-

Lithium Hydroxide Monohydrate (

) (3.0 equiv) -

Solvent: THF / Water (3:1 ratio)

-

Quench: 1M Citric Acid or 1M HCl (Cold)

Step-by-Step Methodology:

-

Dissolution: Dissolve the ester in THF (approx. 0.2 M concentration) in a round-bottom flask.

-

Reagent Addition: Dissolve LiOH (3 eq) in the calculated volume of water and add this solution dropwise to the THF mixture.

-

Why: Pre-dissolving LiOH ensures a homogeneous reaction and prevents "hot spots" of basicity.

-

-

Reaction: Stir vigorously at room temperature (20–25°C). Monitor by TLC (usually 10% MeOH in DCM) or LCMS.

-

Time: Typically 2–4 hours.

-

Note: If reaction is sluggish, heat to 40°C. Do not exceed 50°C to prevent polymerization.

-

-

Concentration: Once complete, evaporate the THF under reduced pressure (Rotavap) at 30°C. You will be left with the aqueous lithium carboxylate salt.

-

The Critical Workup (pH Control):

-

Cool the aqueous residue to 0°C (Ice bath).

-

Wash the basic aqueous layer once with diethyl ether (removes unreacted ester/impurities). Discard organic layer.

-

Acidification: Slowly add cold 1M Citric Acid (preferred) or 1M HCl dropwise while stirring.

-

Endpoint: Monitor pH constantly. Stop exactly at pH 3–4 .

-

Warning: Do not overshoot to pH 1. Strong acidic environments will cleave the vinyl ether.

-

-

Extraction: Immediately extract the milky suspension with EtOAc (

). -

Drying: Dry combined organics over

, filter, and concentrate in vacuo (bath < 35°C). -

Result: The product is typically a white solid or semi-solid, sufficiently pure for subsequent coupling steps.

Protocol B: Scale-Up Saponification (NaOH)

Best for: Process chemistry, >10 g scales.

Reagents:

-

Sodium Hydroxide (NaOH) (2.5 equiv, 2M solution)

Methodology:

-

Dissolve substrate in Methanol (3 volumes).

-

Add 2M NaOH (aq) slowly.

-

Heat to 50°C for 3 hours.

-

Cool to room temperature. Remove Methanol via vacuum distillation.

-

Dilute residue with water.[3]

-

Workup: Follow the Cold Acidification steps from Protocol A, but use 2M HCl for volume efficiency, maintaining strict temperature control (

).

Quality Control & Troubleshooting

Self-Validating the Product: Before proceeding to the next step (e.g., amide coupling), verify the integrity of the vinyl ether.

| Diagnostic | Observation (Expected) | Observation (Failure/Hydrolysis) |

| Singlet at | Disappears (or shifts to | |

| Singlet at | Disappears (loss of methyl group) | |

| Appearance | White solid / viscous oil | Bubbling (CO2 evolution), turning yellow/brown |

| Solubility | Soluble in EtOAc, DCM, slightly in water | High water solubility (degraded small molecules) |

Troubleshooting Table:

| Issue | Root Cause | Corrective Action |

| Low Yield | Decarboxylation during workup. | Ensure acidification is done at 0°C and pH does not drop below 3. |

| Incomplete Reaction | Steric bulk or poor solubility. | Switch solvent to THF/MeOH/Water (2:2:1) to improve homogeneity. Increase temp to 45°C. |

| Product is an Oil (should be solid) | Trace solvent or Z/E isomerization. | Triturate with cold hexanes or diethyl ether/pentane to induce crystallization. |

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical acidification control point.

References

-

Taskinen, E., & Mukkala, V. M. (1982).[2] Thermodynamics of vinyl ethers—XXVII: Thermodynamic stability of

-methoxy-substituted -

NIST Chemistry WebBook. (n.d.).[2] 2-Butenoic acid, 3-methoxy-2-methyl-, methyl ester.[1][2][6] Standard Reference Data.

-

Ranu, B. C., & Sarkar, D. C. (1989).[7] A Mild and Selective Method of Ester Hydrolysis.[7] Synthetic Communications (via Taylor & Francis). Validating mild hydrolysis techniques for sensitive esters.

-

BenchChem. (2025).[3] Technical Guide to Methyl 3-methyl-2-butenoate and derivatives. (General properties of 2-butenoate systems).

Sources

- 1. CAS 4525-28-4: (E)-3-Methoxy-2-butenoic acid methyl ester [cymitquimica.com]

- 2. 2-Butenoic acid, 3-methoxy-2-methyl-, methyl ester, (Z)- [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 3-methyl-2-butenoate synthesis - chemicalbook [chemicalbook.com]

- 5. Saponification-Typical procedures - operachem [operachem.com]

- 6. 2-Butenoic acid, 3-methoxy-2-methyl-, methyl ester, (Z)- (CAS 82481-20-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. tandfonline.com [tandfonline.com]

Application Note & Protocols: Strategic Incorporation of (E)-3-Methoxy-2-butenoic Acid into Synthetic Peptides

Abstract

The incorporation of non-canonical or unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering a powerful strategy to enhance proteolytic stability, modulate conformation, and introduce novel functionalities.[1][2][3] This guide provides a detailed technical overview and robust protocols for the use of (E)-3-Methoxy-2-butenoic acid, a unique α,β-unsaturated carboxylic acid, in solid-phase peptide synthesis (SPPS). We delve into the mechanistic nuances of its reactivity, outlining strategies to ensure successful coupling while mitigating potential side reactions inherent to its conjugated system. The protocols provided are designed for researchers, chemists, and drug development professionals seeking to leverage this building block for creating advanced peptidomimetics and modified peptides.

Introduction: The Rationale for (E)-3-Methoxy-2-butenoic Acid in Peptide Design

Peptides are remarkable signaling molecules, but their therapeutic potential is often limited by poor metabolic stability and conformational flexibility. The introduction of building blocks like β-amino acids or other peptidomimetic scaffolds can impose specific structural constraints and confer resistance to enzymatic degradation.[4][5] (E)-3-Methoxy-2-butenoic acid serves as a unique synthetic modifier. When incorporated into a peptide chain, it introduces a constrained, unsaturated moiety that can influence backbone topology and present a methoxy group for potential secondary interactions. Its α,β-unsaturated nature, however, presents both an opportunity for post-synthetic modification and a challenge during the initial coupling, which this guide will address in detail.

Physicochemical Properties & Structure

A thorough understanding of the reagent's properties is critical for its successful application. (E)-3-Methoxy-2-butenoic acid is a small organic molecule whose key features are a reactive carboxylic acid, a rigidifying E-configured double bond, and a methoxy group.

Table 1: Physicochemical Properties of (E)-3-Methoxy-2-butenoic Acid

| Property | Value | Source |

| CAS Number | 156948-00-4 | [6] |

| Molecular Formula | C₅H₈O₃ | [6] |

| Molecular Weight | 116.12 g/mol | [6] |

| Predicted pKa | 5.24 ± 0.33 | [6] |

| Predicted Boiling Point | 216.0 ± 23.0 °C | [6] |

| Predicted Density | 1.100 ± 0.06 g/cm³ | [6] |

Caption: Chemical structure of (E)-3-Methoxy-2-butenoic acid.

Mechanistic Considerations for Peptide Coupling

The Amide Bond Formation Pathway

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[7] In SPPS, the carboxylic acid of the incoming residue is first "activated" by a coupling reagent.[8] This process converts the carboxylate's hydroxyl group into a better leaving group, creating a highly reactive intermediate (e.g., an OBt, OAt, or Oxyma ester) that is susceptible to nucleophilic attack by the N-terminal amine of the peptide chain growing on the solid support.[9]

Caption: General workflow for carboxylic acid activation and coupling.

The Challenge: The α,β-Unsaturated System

The defining feature of (E)-3-Methoxy-2-butenoic acid is its conjugated system, where the C=C double bond is adjacent to the C=O carbonyl group.[10][11] This conjugation polarizes the molecule, rendering the β-carbon electrophilic and susceptible to a nucleophilic attack known as a Michael (or 1,4-conjugate) addition.[12][13]

Potential Side Reaction: During the coupling step, the N-terminal amine of the peptide chain—a potent nucleophile—could potentially attack the β-carbon instead of the activated carboxyl carbon. This would result in an undesired, covalently attached byproduct and chain termination.

Mitigation Strategy: The key to preventing this side reaction is to maximize the rate of the desired amide bond formation relative to the Michael addition. This is achieved by:

-

Using Highly Efficient Coupling Reagents: Reagents like HATU or HCTU generate highly reactive activated esters, promoting rapid acylation at the carboxyl group.

-

Controlling Basicity: While a tertiary base (e.g., DIEA) is required, excessive basicity or the use of a primary/secondary amine base could favor the Michael addition.

-

Stoichiometry and Reaction Time: Using a slight excess of the activated acid and monitoring the reaction to avoid unnecessarily long coupling times can minimize byproduct formation.

Caption: Competing reaction pathways for the peptide's N-terminal amine.

Experimental Protocols for Solid-Phase Synthesis

These protocols assume a standard Fmoc/tBu solid-phase peptide synthesis strategy.[14]

Protocol 4.1: Resin Preparation and N-Terminal Deprotection

-

Resin Swelling: Place the appropriate amount of Fmoc-protected amino acid-loaded resin in a reaction vessel. Swell the resin in dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 10-15 minutes.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 4.2: Activation and Coupling of (E)-3-Methoxy-2-butenoic Acid

This is the critical step. The use of a high-efficiency uronium/aminium or phosphonium salt coupling reagent is strongly recommended to minimize side reactions and drive the reaction to completion, especially given the potential for steric hindrance.[15]

-

Prepare Coupling Solution: In a separate vial, dissolve (E)-3-Methoxy-2-butenoic acid (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 3-5 eq.) in DMF.

-

Activation: Add N,N-Diisopropylethylamine (DIEA, 6-10 eq.) to the solution and vortex briefly. Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.

-

Coupling to Resin: Add the activated coupling solution to the washed, deprotected peptide-resin from Protocol 4.1.

-

Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. The optimal time should be determined by monitoring.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM, 3-5 times).

Table 2: Recommended Coupling Reagents

| Reagent | Full Name | Rationale for Use |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms highly reactive OAt esters; excellent for fast and efficient couplings, minimizing Michael addition. |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | More reactive than HBTU due to the electron-withdrawing chloro group; a robust choice for difficult couplings. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A classic phosphonium salt reagent, well-suited for a wide range of standard coupling reactions.[8] |

Protocol 4.3: Monitoring the Coupling Reaction

It is essential to confirm the completion of the coupling reaction before proceeding to the next step.

-

Kaiser Test: After the coupling reaction, take a small sample of resin beads and wash them thoroughly with DMF and ethanol.

-

Add 2-3 drops each of phenol in ethanol, potassium cyanide in pyridine, and ninhydrin in ethanol.

-

Heat at 100°C for 3-5 minutes.

-

Result: A blue/purple color indicates the presence of unreacted primary amines (incomplete coupling). Colorless or yellow beads indicate a complete reaction.

-

-

Action: If the test is positive (blue), a second coupling (double coupling) may be necessary. Drain the vessel, wash with DMF, and repeat Protocol 4.2.

Protocol 4.4: Cleavage from Resin and Final Deprotection

-

Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard high-scavenger cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) .[1] Caution: TFA is extremely corrosive. Always work in a certified chemical fume hood with appropriate personal protective equipment.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a large volume of ice-cold diethyl ether to precipitate the crude peptide.

-

Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether, wash the pellet with fresh cold ether, and re-centrifuge.

-

Drying: Dry the crude peptide pellet under vacuum.

Protocol 4.5: Purification and Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for both purifying the crude peptide and analyzing its purity.[16][17][18]

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

-

Purification: Purify the peptide using a preparative RP-HPLC C18 column.

-

Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC C18 column.

-

Identity Confirmation: Confirm the molecular weight of the purified peptide using Mass Spectrometry (LC-MS or MALDI-TOF).[19][20]

Table 3: Typical RP-HPLC Parameters

| Parameter | Analytical | Preparative |

| Column | C18, 3.5-5 µm, 4.6 x 150 mm | C18, 5-10 µm, 21.2 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min | 15-20 mL/min |

| Gradient | 5-65% B over 30 min | Optimized based on analytical run |

| Detection | 214 nm, 280 nm | 214 nm, 280 nm |

Troubleshooting

-

Problem: Incomplete coupling (positive Kaiser test).

-

Cause: Steric hindrance; poor resin swelling; insufficient reagent equivalents.

-

Solution: Perform a second coupling (double couple). If the problem persists, switch to a more potent coupling reagent like HATU. Ensure adequate resin swelling before the first deprotection step.

-

-

Problem: Unidentified peak in LC-MS with a mass corresponding to [Peptide + 116.12 Da].

-

Cause: This likely corresponds to the Michael addition byproduct, where the entire (E)-3-Methoxy-2-butenoic acid molecule has added to the N-terminus without forming an amide bond.

-

Solution: Reduce coupling time. Ensure accurate stoichiometry of the base (DIEA). Use a more efficient coupling reagent to accelerate the desired reaction. Optimize the HPLC gradient to better resolve the byproduct from the desired product.

-

-

Problem: Side reactions with sensitive residues (e.g., Trp, Met).

-

Cause: The strongly acidic cleavage cocktail can cause oxidation or alkylation of sensitive side chains.[21][22]

-

Solution: Ensure the cleavage cocktail contains appropriate scavengers. TIS protects against alkylation. For methionine-containing peptides, consider adding a small amount of thioanisole. For tryptophan, use of Fmoc-Trp(Boc)-OH during synthesis can prevent side reactions.[21]

-

References

-

ChemBK. (n.d.). (E)-3-Methoxy-2-butenoic acid. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

-

Chemistry For Everyone. (2025, August 11). What Is The Detailed Mechanism Of Amide Bond Formation? [Video]. YouTube. Retrieved from [Link]

- Said, S. A. (n.d.). α,β-Unsaturated carbonyl compounds: Structure and properties.

- Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- LoPachin, R. M., & Barber, D. S. (2006). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences, 92(1), 1-19.

- Google Patents. (n.d.). CN101391948B - Method for preparing 3-methyl-2-butenoic acid.

-

Chromatography Online. (2019, December 10). The Basics of HPLC Peptide Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

- Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones.

- Lenci, E., & Trabocchi, A. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(12), 6288-6310.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

- LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis.

- Royo, M., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry.

- Syka, J. E., et al. (2004). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.

-

Chemistry LibreTexts. (2019, June 5). 20.15: α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

- Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

-

ResearchGate. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. Retrieved from [Link]

- The Journal of Organic Chemistry. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

- Journal of the American Chemical Society. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis.

- Katritzky, A. R., et al. (1995). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 60(12), 3701-3705.

- Chemical Society Reviews. (2020).

- Chan, W. C., & White, P. D. (Eds.). (2014). Methods and protocols of modern solid phase peptide synthesis. Humana Press.

-

Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

- NIH. (n.d.). Introduction to Peptide Synthesis.

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

- ChemRxiv. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study.

-

GenScript. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]

- ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.

-

ResearchGate. (n.d.). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US20060115883A1 - Preparation of (E)- and (Z)-2-methyl-2-butenoic acids.

- ResearchGate. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.

-

Cheméo. (n.d.). 2-Butenoic acid, 3-methoxy-2-methyl-, methyl ester, (Z)- (CAS 82481-20-7). Retrieved from [Link]

- Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.

-

The Good Scents Company. (n.d.). 3-methyl crotonic acid, 541-47-9. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.asm.org [journals.asm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]

- 6. chembk.com [chembk.com]

- 7. m.youtube.com [m.youtube.com]

- 8. bachem.com [bachem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. uomosul.edu.iq [uomosul.edu.iq]

- 11. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 12. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. hplc.eu [hplc.eu]

- 18. harvardapparatus.com [harvardapparatus.com]